Cas no 1354029-63-2 (N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide)

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide is a chiral compound featuring a pyrrolidine scaffold with an acetamide substitution and an L-valine-derived amino acid moiety. Its structural complexity enables selective interactions in biochemical applications, particularly in peptide synthesis and medicinal chemistry. The presence of both amide and tertiary amine functional groups enhances its versatility as a building block or intermediate. The stereocenter at the (S)-2-amino-3-methyl-butyryl group ensures enantioselective reactivity, making it valuable for asymmetric synthesis. Its stability under standard conditions and compatibility with common coupling reagents further support its utility in research and pharmaceutical development.
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide structure
1354029-63-2 structure
Product Name:N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide
CAS No:1354029-63-2
MF:C14H27N3O2
MW:269.383083581924
CID:2163161
Update Time:2025-10-28

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[1-((s)-2-amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-n-ethyl-acetamide
    • N-((1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)-N-ethylacetamide
    • AM97394
    • N-[1-((S)-2-Amino-3-methylbutyryl)pyrrolidin-3-ylmethyl]-N-ethylacetamide
    • N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide
    • Inchi: 1S/C14H27N3O2/c1-5-16(11(4)18)8-12-6-7-17(9-12)14(19)13(15)10(2)3/h10,12-13H,5-9,15H2,1-4H3/t12?,13-/m0/s1
    • InChI Key: OPQCYGZUZRJZMN-ABLWVSNPSA-N
    • SMILES: O=C([C@H](C(C)C)N)N1CCC(CN(C(C)=O)CC)C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 331
  • Topological Polar Surface Area: 66.6

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM499335-1g
N-((1-((S)-2-Amino-3-methylbutanoyl)pyrrolidin-3-yl)methyl)-N-ethylacetamide
1354029-63-2 97%
1g
$1378 2023-01-02
Fluorochem
084883-500mg
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide
1354029-63-2
500mg
£694.00 2022-03-01

Additional information on N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide

Professional Introduction to N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide (CAS No. 1354029-63-2)

N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound, identified by its CAS number 1354029-63-2, represents a unique molecular structure that combines various functional groups, making it a promising candidate for further research and application in medicinal chemistry. The presence of a pyrrolidine core, coupled with specific amino acid derivatives, suggests potential biological activity that warrants in-depth investigation.

The molecular structure of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide is characterized by a chiral center at the pyrrolidine ring, which is indicated by the (S) configuration of the side chain. This stereochemistry is crucial as it can significantly influence the pharmacokinetic and pharmacodynamic properties of the compound. The side chain, which includes a 2-amino-3-methyl-butyryl group, contributes to the compound's overall reactivity and potential interactions with biological targets.

In recent years, there has been a growing interest in developing novel compounds that incorporate pyrrolidine scaffolds due to their versatility and biological relevance. Pyrrolidine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) effects. The specific modification of this compound with an N-ethyl-acetamide moiety further enhances its potential as a pharmacophore, enabling interactions with various biological receptors and enzymes.

Current research in pharmaceutical chemistry increasingly emphasizes the importance of structure-activity relationships (SARs) to optimize drug candidates. The design of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide aligns with these principles by carefully selecting functional groups that can modulate biological activity. The use of chiral auxiliaries and asymmetric synthesis techniques has enabled researchers to produce enantiomerically pure forms of this compound, which is essential for evaluating its true potential in biological systems.

One of the most compelling aspects of this compound is its potential application in the development of treatments for neurological disorders. The pyrrolidine ring is known to be a common motif in drugs that target neurotransmitter systems, particularly those involving dopamine and serotonin. By incorporating this structural element, N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide may exhibit properties that are beneficial in conditions such as depression, anxiety, and neurodegenerative diseases. Preliminary studies have suggested that similar pyrrolidine derivatives can modulate neurotransmitter release and receptor binding, making them attractive candidates for further development.

The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide involves multiple steps that require precise control over reaction conditions and reagent selection. The chiral center at the pyrrolidine ring must be preserved throughout the synthesis to ensure the correct stereochemical configuration. Advances in synthetic methodologies have made it possible to achieve high yields and enantiomeric purity, which are critical for pharmaceutical applications. Techniques such as catalytic hydrogenation, nucleophilic substitution, and protecting group strategies are commonly employed to construct this complex molecule.

As research continues to evolve, the integration of computational chemistry and machine learning tools has revolutionized the way new drug candidates are discovered and optimized. These technologies allow researchers to predict the biological activity of compounds like N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide before they are synthesized, saving time and resources. Additionally, virtual screening methods can identify potential binding sites within biological targets, providing valuable insights into how this compound might interact with proteins and enzymes.

The pharmacological profile of N-[1-(S-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-Nethyl-acetamide is still under investigation, but early studies have provided promising results. In vitro assays have shown that this compound can interact with various receptors and enzymes relevant to neurological disorders. Furthermore, animal models have demonstrated potential therapeutic effects that warrant further exploration in clinical settings. These findings underscore the importance of continued research into this novel molecule.

The development of new pharmaceuticals is a complex process that involves multiple stages from discovery to commercialization. N-[1-(S-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-Nethyl-acetamide represents an exciting example of how structural modifications can lead to novel therapeutic agents. Its unique combination of functional groups makes it a versatile scaffold for further chemical manipulation and biological evaluation. As our understanding of disease mechanisms continues to expand, compounds like this one will play an increasingly important role in developing innovative treatments.

In conclusion, N-[1-(S-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-Neth strong>yl-< strong >acetamide (CAS No. 1354029 63 -62 strong>) is a promising compound with significant potential in pharmaceutical research. Its unique molecular structure and demonstrated biological activity make it an attractive candidate for further development into new therapeutic agents. As research progresses, this compound will likely contribute valuable insights into treating neurological disorders and other conditions where modulation of neurotransmitter systems is relevant.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.